Deae-cellulose

Descripción

Propiedades

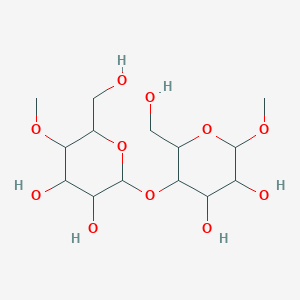

IUPAC Name |

(6S)-2-(hydroxymethyl)-6-[(3S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5?,6?,7?,8?,9?,10-,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-WFVLMXAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C(C(C(O1)O)O)O)O[C@H]2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).] | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cellulose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.27 to 1.61 (NIOSH, 2023), 1.27-1.61 | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

9004-34-6, 99331-82-5, 9013-34-7 | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cellulose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEAE-cellulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes) | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Core Principles of DEAE-Cellulose Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of Diethylaminoethyl (DEAE)-cellulose chromatography, a cornerstone technique in the purification of biomolecules. As a weak anion exchange chromatography method, it is widely employed for the separation of proteins, nucleic acids, and other charged molecules based on their surface charge characteristics.[1][2] This document will delve into the fundamental mechanism, experimental protocols, quantitative parameters, and troubleshooting strategies associated with this powerful purification technique.

The Fundamental Principle: Reversible Electrostatic Interactions

DEAE-cellulose chromatography separates molecules based on the principle of ion exchange. The stationary phase consists of a cellulose matrix that is covalently modified with a diethylaminoethyl (DEAE) functional group.[3] This group contains a tertiary amine that is positively charged at a neutral or slightly acidic pH, making this compound a weak anion exchanger.[3]

The core of the separation lies in the reversible electrostatic interaction between the positively charged DEAE groups on the resin and the negatively charged molecules in the sample.[3] Molecules with a net negative charge will bind to the resin, while neutral or positively charged molecules will pass through the column in the void volume.

The separation of bound molecules is achieved by systematically altering the mobile phase conditions to weaken these electrostatic interactions. This is typically accomplished in one of two ways:

-

Increasing Ionic Strength: By introducing a salt gradient (e.g., sodium chloride) of increasing concentration, the salt ions (specifically the anions, Cl⁻) compete with the bound molecules for the positively charged sites on the resin. Molecules with weaker net negative charges (fewer charged groups) will be displaced by the salt ions at lower concentrations and elute first. Molecules with a higher net negative charge will require a higher salt concentration to be displaced and will therefore elute later.

-

Altering pH: Changing the pH of the buffer can alter the net charge of the bound proteins. Lowering the pH will cause the acidic groups on the protein (e.g., carboxyl groups) to become protonated, reducing the overall negative charge of the protein. As the net negative charge decreases, the protein's affinity for the positively charged resin weakens, leading to its elution.

The choice of elution strategy depends on the specific properties of the target molecule and the desired separation outcome.

The Role of pH and Isoelectric Point (pI)

The isoelectric point (pI) of a protein is the pH at which it carries no net electrical charge. The relationship between the buffer pH and the protein's pI is critical for successful separation on a this compound column:

-

pH > pI: The protein will have a net negative charge and will bind to the positively charged this compound resin.

-

pH < pI: The protein will have a net positive charge and will not bind to the resin; it will be found in the flow-through.

-

pH = pI: The protein will have no net charge and will not bind to the resin.

Therefore, to ensure binding of the target protein, the pH of the buffer should be at least 1 pH unit above its pI.

Quantitative Data of Common Weak Anion Exchange Resins

The selection of the appropriate resin is a critical step in developing a purification protocol. The table below summarizes the key properties of this compound and other related weak anion exchange resins.

| Resin Type | Matrix | Particle Size (µm) | Ionic Capacity (mmol/mL) | Dynamic Binding Capacity (mg/mL) | Recommended Flow Rate (cm/h) |

| This compound (DE52) | Fibrous Cellulose | 25 - 60 | 0.9 - 1.4 (mmol/g dry) | ~550-900 (BSA, mg/g dry) | Variable (Gravity Flow) |

| DEAE Sephacel | Beaded Cellulose | ~100 | 0.10 - 0.14 | ~160 (HSA) | ≥ 40 |

| DEAE Sepharose Fast Flow | 6% Cross-linked Agarose | 45 - 165 | 0.11 - 0.16 | ~110 (HSA) | 75 - 150 |

| DEAE Sephadex A-25 | Cross-linked Dextran | 40 - 120 | 3.5 (meq/g dry) | Variable | Low |

| DEAE Sephadex A-50 | Cross-linked Dextran | 40 - 120 | 3.5 (meq/g dry) | Higher for large molecules | Low |

Data compiled from various manufacturer specifications. Binding capacities are protein and condition-dependent.

Experimental Protocols

A typical this compound chromatography experiment follows a series of well-defined steps.

Resin Preparation and Column Packing

-

Swelling the Resin: Dry this compound powder must be hydrated before use. Suspend the desired amount of resin in a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0) and stir gently for several hours or leave to swell overnight at 4°C.

-

Fines Removal: Fine cellulose particles can clog the column and reduce flow rates. Allow the resin to settle and carefully decant the supernatant containing the fines. Repeat this process several times until the supernatant is clear.

-

Equilibration: Wash the resin with the starting buffer (the same buffer that will be used for sample loading) several times to ensure the pH and ionic strength are correct.

-

Column Packing: Pour the resin slurry into the chromatography column in a single, continuous motion to avoid introducing air bubbles. Allow the resin to pack under gravity or with a peristaltic pump at a flow rate slightly higher than the intended operational flow rate. The packed bed should be uniform and free of cracks or channels.

Column Equilibration

After packing, equilibrate the column by washing it with at least 5-10 column volumes of the starting buffer. Monitor the pH and conductivity of the effluent; the column is equilibrated when these values are the same as the starting buffer.

Sample Preparation and Loading

-

Buffer Exchange: The sample should be in the same low ionic strength starting buffer used for column equilibration. This can be achieved by dialysis, diafiltration, or using a desalting column.

-

Clarification: Centrifuge or filter the sample (using a 0.22 or 0.45 µm filter) to remove any particulate matter that could clog the column.

-

Loading: Apply the sample to the top of the equilibrated column at a controlled flow rate.

Washing

After loading the sample, wash the column with 2-5 column volumes of the starting buffer to remove any molecules that did not bind to the resin.

Elution

Elute the bound proteins using either a salt or pH gradient.

-

Linear Salt Gradient: A linear gradient from a low salt concentration (e.g., 0 M NaCl in starting buffer) to a high salt concentration (e.g., 1 M NaCl in starting buffer) is commonly used. This allows for the separation of proteins with different charge densities.

-

Step Gradient: A step gradient involves the sequential application of buffers with increasing salt concentrations. This is often used when the elution conditions for the target protein are already known.

-

pH Gradient: A pH gradient can also be used for elution, though it is less common than salt gradients.

Regeneration and Storage

After each use, the column should be regenerated to remove any tightly bound molecules. This is typically done by washing the column with a high salt buffer (e.g., 1-2 M NaCl) followed by the starting buffer. For long-term storage, the resin should be stored in a solution containing an antimicrobial agent (e.g., 20% ethanol) at 4°C.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Binding of Target Protein | - Incorrect buffer pH (too close to or below the pI).- Ionic strength of the sample or buffer is too high. | - Increase the buffer pH to be at least 1 unit above the protein's pI.- Desalt or dilute the sample to reduce its ionic strength. |

| Poor Resolution/Overlapping Peaks | - Gradient is too steep.- Column is overloaded.- Flow rate is too high. | - Use a shallower salt gradient.- Reduce the amount of sample loaded onto the column.- Decrease the flow rate during elution. |

| High Backpressure | - Clogged column frit or tubing.- Presence of fines in the resin.- Sample was not properly clarified. | - Clean or replace the column frit.- Repack the column after thoroughly removing fines.- Ensure the sample is centrifuged and filtered before loading. |

| Low Recovery of Target Protein | - Protein precipitated on the column.- Protein is very tightly bound. | - Modify buffer conditions (e.g., add stabilizing agents).- Use a higher salt concentration or a more extreme pH for elution. |

This guide provides a foundational understanding of this compound chromatography. For optimal results, it is crucial to empirically determine the ideal conditions for the specific biomolecule of interest.

References

DEAE-Cellulose: A Technical Guide to Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaminoethyl cellulose (DEAE-cellulose) is a positively charged resin widely utilized in biochemical research and biopharmaceutical manufacturing for the separation and purification of biomolecules.[1][2] It functions as a weak anion exchanger, making it particularly effective for purifying negatively charged molecules such as proteins and nucleic acids.[1][3] This guide provides a detailed examination of the core characteristics of this compound, including its chemical structure, functional groups, and the fundamental principles governing its application in chromatography.

This compound consists of a cellulose backbone, a naturally occurring polysaccharide, which is chemically modified to incorporate diethylaminoethyl (DEAE) functional groups.[3] These functional groups impart a positive charge to the cellulose matrix at pH values below the pKa of the tertiary amine, enabling it to reversibly bind to negatively charged biomolecules. The release of bound molecules is typically achieved by increasing the salt concentration or the pH of the elution buffer.

Chemical Structure and Functional Groups

The foundational structure of this compound is the linear polysaccharide cellulose, which is composed of repeating β(1→4) linked D-glucose units. The key modification is the etherification of the hydroxyl groups of the glucose residues with a diethylaminoethyl (DEAE) group, specifically -(CH₂)₂-N(C₂H₅)₂.

The functional component of this compound is the tertiary amine within the DEAE group. In an aqueous solution with a pH below its pKa (approximately 10-11.5), this amine group becomes protonated, acquiring a positive charge. This positive charge is the basis for its utility as an anion exchanger, as it facilitates electrostatic interactions with negatively charged molecules.

References

The Core Mechanism of Anion Exchange in DEAE-Cellulose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of anion exchange chromatography using Diethylaminoethyl (DEAE)-cellulose. It is designed to equip researchers, scientists, and professionals in drug development with the technical knowledge to effectively utilize this versatile purification technology.

Core Principles of DEAE-Cellulose Anion Exchange Chromatography

This compound is a weak anion exchange resin widely employed for the purification of negatively charged biomolecules such as proteins and nucleic acids.[1][2] The fundamental principle of this technique lies in the reversible electrostatic interaction between the charged biomolecules and the immobilized charged functional groups on the this compound matrix.[3]

The cellulose matrix is derivatized with the diethylaminoethyl (DEAE) group, which contains a tertiary amine. At a pH below its pKa (approximately 9-10), this amine group is protonated, conferring a positive charge to the resin.[3] Biomolecules with a net negative charge at the selected buffer pH will bind to the positively charged DEAE groups, while neutral or positively charged molecules will pass through the column.

Elution of the bound molecules is typically achieved by either increasing the ionic strength of the buffer or by decreasing the pH. An increase in ionic strength introduces counter-ions (e.g., Cl⁻ from NaCl) that compete with the bound biomolecules for the charged sites on the resin, leading to their displacement and elution. Alternatively, lowering the pH will protonate the acidic groups on the bound biomolecule, reducing its net negative charge and weakening its interaction with the resin, thus causing it to elute.

The Structure of this compound

The this compound resin consists of a cellulose backbone, a natural polysaccharide, which is chemically modified to introduce diethylaminoethyl functional groups. This structure provides a hydrophilic and porous matrix that is readily accessible to large biomolecules.

Key Parameters Influencing Separation

The success of a separation using this compound chromatography is critically dependent on the careful optimization of several parameters:

-

pH: The pH of the buffer system is the most critical parameter as it determines the net charge of both the target biomolecule and the this compound resin. For a biomolecule to bind, the buffer pH must be above its isoelectric point (pI), rendering it negatively charged, and below the pKa of the DEAE group, ensuring the resin is positively charged. The effective operating pH range for this compound is generally between 5 and 9.

-

Ionic Strength: The ionic strength of the buffer, determined by the concentration of salt, influences the binding and elution of molecules. Low ionic strength in the starting buffer promotes strong binding. Elution is achieved by gradually or stepwise increasing the salt concentration.

-

Flow Rate: The flow rate of the mobile phase through the column affects the resolution of the separation. Slower flow rates generally allow for more efficient binding and elution, leading to better resolution, but increase the purification time.

-

Sample Load: Overloading the column with too much sample can lead to poor resolution and loss of target molecules. The binding capacity of the resin for the specific target molecule must be considered.

Quantitative Data on this compound Resins

The binding capacity of this compound resins can vary depending on the specific product, the size and charge of the target molecule, and the experimental conditions. The following tables summarize some of the available quantitative data for commercially available this compound products.

| Product | Manufacturer | Ionic Capacity (meq/g) | Reported Protein Binding Capacity (mg/g dry resin) |

| DE52-Cellulose | Whatman | 1.0 ± 0.1 | Bovine Serum Albumin (BSA): ~100 |

| DEAE Sephacel | Cytiva | 0.10 - 0.14 mmol Cl⁻/mL resin | Human Serum Albumin (HSA): ~160 |

| Macro-Prep DEAE | Bio-Rad | Not specified | Thyroglobulin: >35 |

Table 1: Comparison of Ionic and Protein Binding Capacities of Selected this compound Resins. Note: Binding capacities are highly dependent on the specific protein and experimental conditions. This table should be used as a general guide.

| Parameter | Typical Range | Effect on Binding |

| pH | 5.0 - 9.0 | Higher pH (above pI of protein) generally increases negative charge and binding affinity. |

| Ionic Strength (NaCl) | 0 - 1.0 M | Increasing ionic strength decreases binding affinity and promotes elution. |

Table 2: General Effect of pH and Ionic Strength on Protein Binding to this compound.

Experimental Protocols

Preparation and Equilibration of this compound Resin

This protocol describes the preparation of dry this compound powder for use in column chromatography.

-

Swelling the Resin: Suspend the desired amount of dry this compound powder in an excess of distilled water. Allow the resin to swell for at least 30 minutes.

-

Fines Removal: Allow the resin to settle and carefully decant the supernatant containing fine particles. Repeat this washing and decanting process 3-4 times until the supernatant is clear.

-

Acid and Base Washing (for new or contaminated resin):

-

Wash the resin with 2-3 bed volumes of 0.5 M HCl.

-

Rinse extensively with distilled water until the pH of the effluent is neutral.

-

Wash the resin with 2-3 bed volumes of 0.5 M NaOH.

-

Rinse extensively with distilled water until the pH of the effluent is neutral.

-

-

Equilibration:

-

Equilibrate the resin with the starting buffer (low ionic strength) by washing with 5-10 column volumes of the buffer.

-

Check the pH and conductivity of the effluent to ensure they match the starting buffer.

-

Protein Purification using a this compound Column

This is a general protocol for the purification of a target protein from a complex mixture.

-

Column Packing:

-

Gently pour the equilibrated this compound slurry into a chromatography column.

-

Allow the resin to pack under gravity or with the aid of a peristaltic pump at a low flow rate.

-

Ensure the packed bed is uniform and free of air bubbles.

-

-

Column Equilibration: Wash the packed column with 5-10 column volumes of the starting buffer until the pH and conductivity of the eluate are the same as the buffer.

-

Sample Loading:

-

Prepare the sample by dialyzing or diafiltering it into the starting buffer to ensure low ionic strength and the correct pH for binding.

-

Apply the sample to the top of the column at a controlled flow rate.

-

-

Washing: Wash the column with 5-10 column volumes of the starting buffer to remove any unbound or weakly bound impurities.

-

Elution:

-

Elute the bound proteins using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer) or a step gradient of increasing salt concentration.

-

Alternatively, a pH gradient can be used for elution.

-

-

Fraction Collection: Collect fractions of the eluate and monitor the protein concentration (e.g., by measuring absorbance at 280 nm) and the activity of the target protein.

-

Regeneration: After elution, regenerate the column by washing with a high salt buffer (e.g., 1-2 M NaCl) followed by the starting buffer to prepare it for the next use.

Plasmid DNA Purification using this compound

This protocol outlines the purification of plasmid DNA from a bacterial lysate.

-

Lysate Preparation: Prepare a cleared bacterial lysate containing the plasmid DNA using a standard alkaline lysis method.

-

Column Equilibration: Equilibrate a pre-packed this compound column or a self-packed column with a low-salt binding buffer (e.g., TE buffer with low NaCl concentration).

-

Lysate Loading: Apply the cleared lysate to the equilibrated column. The negatively charged plasmid DNA will bind to the resin.

-

Washing: Wash the column with a wash buffer containing a slightly higher salt concentration to remove proteins, RNA, and other contaminants.

-

Elution: Elute the purified plasmid DNA with a high-salt elution buffer (e.g., TE buffer with 1 M NaCl).

-

Desalting: Desalt the eluted plasmid DNA by ethanol (B145695) precipitation or by using a desalting column.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of anion exchange on this compound.

Caption: General experimental workflow for this compound chromatography.

Caption: Logical relationship for buffer pH selection based on protein pI.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No binding of target molecule | - Incorrect buffer pH (protein is not negatively charged).- Ionic strength of the sample is too high.- Column not properly equilibrated. | - Ensure buffer pH is at least 1 unit above the pI of the target molecule.- Desalt or dialyze the sample against the starting buffer.- Ensure the pH and conductivity of the column effluent match the starting buffer before loading. |

| Poor resolution/peak broadening | - Column is overloaded.- Flow rate is too high.- Inappropriate gradient slope. | - Reduce the amount of sample loaded.- Decrease the flow rate.- Use a shallower elution gradient. |

| Low recovery of target molecule | - Protein precipitated on the column.- Very strong binding to the resin. | - Try eluting with a stronger salt solution or a buffer containing a mild denaturant (e.g., urea).- Optimize the elution conditions (e.g., steeper gradient, different salt). |

| High backpressure | - Clogged column frit.- Fines in the resin.- Sample contains particulate matter. | - Clean or replace the column frit.- Ensure fines are removed during resin preparation.- Centrifuge or filter the sample before loading. |

References

An In-depth Technical Guide to Understanding the Charge of DEAE-Cellulose at Different pH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylaminoethyl (DEAE)-cellulose is a widely utilized weak anion-exchange resin critical for the purification of biomolecules such as proteins and nucleic acids.[1][2] Its separation capability is contingent upon the electrostatic interactions between the positively charged resin and negatively charged target molecules. This charge is primarily dictated by the protonation state of the diethylaminoethyl functional group, which is highly sensitive to the pH of the surrounding buffer. A thorough understanding of the relationship between pH, the pKa of the DEAE group, and the resulting surface charge is paramount for designing robust and efficient purification protocols. This guide provides a detailed examination of these principles, quantitative data, and experimental methodologies for professionals in the field.

The Chemical Foundation of DEAE-Cellulose

This compound is produced by derivatizing a cellulose matrix with diethylaminoethanol.[1] This process covalently links diethylaminoethyl (DEAE) groups, -(CH₂)₂-N(CH₂CH₃)₂, to the glucose subunits of the cellulose backbone. The key functional component is the tertiary amine within the DEAE group, which can be protonated or deprotonated depending on the pH.

This resin is classified as a weak anion exchanger because the charge of the tertiary amine group is variable and dependent on pH, unlike strong anion exchangers (e.g., quaternary ammonium-based) which maintain a permanent positive charge across a wide pH range.[3]

The Critical Role of pH and pKa

The charge of the DEAE group is governed by the equilibrium between its protonated (conjugate acid) and deprotonated (conjugate base) forms. This equilibrium is quantified by the pKa value, which is the pH at which 50% of the functional groups are protonated and 50% are deprotonated.

The relationship is described by the Henderson-Hasselbalch equation:

pH = pKa + log([Base]/[Acid])

For the DEAE group, this translates to:

pH = pKa + log([R-N(CH₂CH₃)₂] / [R-NH⁺(CH₂CH₃)₂])

The pKa of the DEAE group on cellulose is approximately 11.5.[4] This value is fundamental to predicting and controlling the resin's charge.

-

When pH < pKa (e.g., pH < 9.5): The concentration of protons (H⁺) in the solution is high. The equilibrium shifts to favor the protonated, positively charged form, R-NH⁺(CH₂CH₃)₂. Under these conditions, the resin acts as an effective anion exchanger, binding negatively charged molecules. To ensure the resin is sufficiently protonated for chromatography, it is recommended to work at a pH at least 2 units below the pKa.

-

When pH = pKa (pH ≈ 11.5): The concentrations of the protonated (charged) and deprotonated (neutral) forms are equal. The resin has approximately 50% of its maximum anion-exchange capacity.

-

When pH > pKa (e.g., pH > 12): The proton concentration is low. The equilibrium shifts heavily towards the deprotonated, neutral form, R-N(CH₂CH₃)₂. The resin loses its positive charge and, consequently, its ability to bind anions.

Quantitative Summary: this compound Charge vs. pH

The operational charge of this compound can be summarized for practical application in the laboratory. The effective working pH range for this compound chromatography is typically between pH 2 and 9. Above pH 9, the resin begins to significantly lose its charge and binding capacity.

| pH Range | pH Relative to pKa (~11.5) | Predominant Form of DEAE Group | Net Charge of Resin | Anion-Exchange Capacity |

| 2.0 - 9.0 | pH << pKa | Protonated: -NH⁺(CH₂CH₃)₂ | Positive (+) | High / Effective |

| 9.0 - 11.0 | pH < pKa | Mixed; Mostly Protonated | Positive (+) | Decreasing |

| ~11.5 | pH = pKa | 50% Protonated / 50% Deprotonated | Moderately Positive | ~50% of Maximum |

| > 12.0 | pH > pKa | Deprotonated: -N(CH₂CH₃)₂ | Neutral (or very weak positive) | Negligible |

Visualization of the pH-Dependent Charge Equilibrium

The following diagram illustrates the chemical equilibrium of the DEAE functional group in response to changes in ambient pH.

Caption: pH-driven equilibrium of the DEAE functional group.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Determining the precise pKa of a specific batch of this compound is crucial for advanced applications and quality control. Potentiometric titration is a standard and accessible method for this purpose.

Objective: To determine the pKa of the DEAE functional group on a cellulose resin by titrating the protonated resin with a strong base and monitoring the pH.

Materials:

-

This compound resin

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH), standardized solution

-

Deionized (DI) water

-

1 M Sodium chloride (NaCl) solution

-

Calibrated pH meter and electrode

-

Stir plate and magnetic stir bar

-

Burette (50 mL)

-

Beakers (250 mL)

Methodology:

-

Resin Preparation and Protonation:

-

Weigh approximately 2-3 grams (dry weight equivalent) of this compound into a 250 mL beaker.

-

Wash the resin with 100 mL of DI water, allow it to settle, and decant the supernatant. Repeat three times to remove fines and preservatives.

-

To ensure all DEAE groups are fully protonated, add 100 mL of 0.1 M HCl to the resin. Stir the slurry gently for 30 minutes.

-

Wash the resin with DI water until the pH of the supernatant is neutral (~pH 6-7). This removes excess HCl. Check the pH of the decanted liquid after each wash.

-

-

Titration Setup:

-

Transfer the washed, protonated resin slurry to a clean 250 mL beaker. Add a magnetic stir bar.

-

Add 100 mL of 1 M NaCl solution. The high salt concentration minimizes Donnan exclusion effects, ensuring the pH measurement reflects the environment at the resin surface.

-

Place the beaker on a stir plate and immerse the calibrated pH electrode into the slurry, ensuring it does not contact the stir bar.

-

Fill the burette with standardized 0.1 M NaOH solution and record the initial volume.

-

-

Titration Procedure:

-

Begin gentle stirring of the resin slurry.

-

Record the initial pH of the slurry.

-

Add the 0.1 M NaOH in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH to stabilize (typically 1-2 minutes) and record the pH and the total volume of NaOH added.

-

Continue adding titrant until the pH rises significantly and then plateaus, typically around pH 12.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will have a sigmoidal shape. The pKa is the pH at the midpoint of the steepest part of the curve (the inflection point).

-

To determine the inflection point more accurately, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH value at half this volume of added NaOH.

-

This experimental workflow is visualized below.

Caption: Experimental workflow for potentiometric titration.

Conclusion

The charge of this compound is a dynamic property directly controlled by the pH of the mobile phase. A positive charge, essential for its function as an anion exchanger, is achieved at a pH well below the pKa of approximately 11.5. For optimal performance in biomolecule purification, maintaining a buffer pH within the 2.0 to 9.0 range is critical. By leveraging a fundamental understanding of the pKa and its relationship to the protonation state of the DEAE group, researchers can precisely control the chromatographic conditions, leading to improved separation efficiency, resolution, and reproducibility.

References

The Genesis and Evolution of DEAE-Cellulose Resins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the history, development, and core principles of Diethylaminoethyl (DEAE)-cellulose resins, a cornerstone of ion-exchange chromatography. From its pioneering development in the mid-20th century to its continued relevance in modern biopharmaceutical research and production, we delve into the synthesis, mechanism of action, and diverse applications of this versatile chromatographic medium. This guide provides a comprehensive overview for both seasoned researchers and newcomers to the field, complete with detailed experimental protocols, comparative data on various resin types, and graphical representations of key processes to facilitate a deeper understanding of this essential separation technology.

A Historical Perspective: The Dawn of Cellulose-Based Ion-Exchangers

The journey of DEAE-cellulose is intrinsically linked to the broader evolution of ion-exchange chromatography. While the principles of ion exchange were recognized earlier, the mid-20th century marked a period of significant innovation. The groundwork for modern ion chromatography was laid through the work of numerous scientists, with a pivotal breakthrough in the 1970s by Small, Stevens, and Bauman at Dow Chemical Co.[1][2]

Prior to this, the specific application of ion-exchange principles to the fragile world of proteins was a significant challenge. The breakthrough for protein chromatography came in 1956 with a landmark paper by Elbert A. Peterson and Herbert A. Sober, titled "Chromatography of Proteins. I. Cellulose Ion-exchange Adsorbents."[1][3][4] This publication introduced a new class of adsorbents, including this compound, that were specifically designed for the fractionation of proteins. Their work demonstrated the gentle binding and elution of proteins from a modified cellulose matrix, opening the door for the purification of countless proteins and other biomolecules. The number of publications featuring this compound saw a dramatic increase following its introduction, peaking in the mid-1980s, a testament to its rapid adoption and wide-ranging impact.

The Chemistry of this compound: Synthesis and Structure

This compound is a weak anion exchanger, characterized by the presence of diethylaminoethyl (DEAE) functional groups attached to a cellulose backbone. This modification imparts a positive charge to the cellulose matrix, enabling it to reversibly bind negatively charged molecules.

Synthesis

The synthesis of this compound involves an alkali-catalyzed reaction between cellulose and 2-chlorotriethylamine. In this reaction, the hydroxyl groups of the cellulose polymer react with the 2-chlorotriethylamine under alkaline conditions to form the diethylaminoethyl ether derivative of cellulose.

Chemical Structure and Properties

The functional group, a tertiary amine, gives this compound its characteristic properties. The resin is considered a weak anion exchanger because the positive charge is dependent on the pH of the surrounding buffer. The pKa of the diethylaminoethyl group is approximately 11.5, with a typical buffering range of 8.4 to 8.8. For effective binding of negatively charged molecules, the operational pH of the chromatography should be at least two pH units below the pKa of the amine group, ensuring it is protonated and carries a positive charge.

The Mechanism of Separation: Ion-Exchange Chromatography in Action

The principle behind this compound chromatography is the reversible electrostatic interaction between the positively charged DEAE groups on the resin and the negatively charged groups on the target biomolecule, such as proteins or nucleic acids.

The separation process involves the following key steps:

-

Equilibration: The this compound column is equilibrated with a buffer at a specific pH and low ionic strength. This ensures the DEAE groups are positively charged and ready for binding.

-

Sample Application: The sample, containing a mixture of molecules, is loaded onto the column.

-

Binding: Molecules with a net negative charge at the equilibration pH will bind to the positively charged resin. Positively charged or neutral molecules will not bind and will pass through the column in the void volume.

-

Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound molecules.

-

Elution: The bound molecules are then eluted from the column. This is typically achieved by either increasing the ionic strength of the buffer (salt gradient) or by changing the pH to alter the charge of the bound molecules. In a salt gradient, the salt ions compete with the bound molecules for the charged sites on the resin, leading to their displacement and elution.

Quantitative Properties of this compound Resins

A variety of this compound resins are commercially available, each with distinct physical and chemical properties that make them suitable for different applications. The choice of resin depends on factors such as the scale of the purification, the properties of the target molecule, and the desired flow rate.

| Resin Type | Form | Particle Size (µm) | Exchange Capacity (meq/g or mmol/mL) | Protein Binding Capacity (mg/g or mg/mL) | Recommended Flow Rate |

| DE52 | Preswollen, microgranular | 25 - 60 | 0.9 - 1.4 (mmol/g, dry) | 550 - 900 (BSA, mg/g, dry) | Up to 50 mL/min |

| DE53 | Preswollen, microgranular | Not specified | Higher than DE52 | Higher than DE52 | Not specified |

| DEAE Sephacel | Beaded cellulose | ~100 (d50V) | 0.10 - 0.14 (mmol Cl-/mL resin) | ~160 (HSA, mg/mL resin) | ≥ 40 cm/h |

| DEAE Sepharose Fast Flow | Cross-linked agarose | 45 - 165 | 0.11 - 0.16 (mmol Cl-/mL resin) | 110 (HSA, mg/mL gel) | Not specified |

Experimental Protocols: A Practical Guide

This section provides a detailed methodology for a classic application of this compound chromatography: the purification of a protein from a complex mixture.

Preparation and Equilibration of the this compound Column

-

Resin Slurry Preparation: For dry resins like DE23 or DE32, a pre-cycling step is necessary. For pre-swollen resins like DE52, this step can be omitted. A slurry of the this compound resin is prepared in the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Column Packing: The slurry is carefully poured into a chromatography column, ensuring an even and tightly packed bed to avoid channeling.

-

Equilibration: The packed column is washed with 5-10 column volumes of the starting buffer until the pH and conductivity of the eluate are the same as the starting buffer. This ensures the resin is fully equilibrated and ready for sample loading.

Sample Preparation and Application

-

Sample Buffer Exchange: The protein sample should be in a buffer with a pH at which the target protein is negatively charged and with a low ionic strength to facilitate binding. This can be achieved through dialysis or buffer exchange chromatography.

-

Sample Loading: The prepared sample is loaded onto the equilibrated column at a controlled flow rate.

Elution and Fraction Collection

-

Washing: After loading, the column is washed with the starting buffer to remove any unbound proteins.

-

Elution: The bound proteins are eluted using a linear or stepwise gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

-

Fraction Collection: The eluate is collected in fractions, and the protein concentration in each fraction is monitored (e.g., by measuring absorbance at 280 nm).

Applications: The Versatility of this compound

Since its inception, this compound has been employed in a vast array of applications across various scientific disciplines.

-

Protein Purification: This remains the most common application, enabling the isolation of enzymes, antibodies, and other proteins from complex biological mixtures.

-

Nucleic Acid Separation: this compound is effective in separating different forms of DNA and RNA.

-

Polysaccharide and Virus Purification: The resin has also been successfully used for the purification of polysaccharides and viruses.

-

Cell Separation: In some instances, this compound has been utilized for the separation of cells.

Conclusion and Future Outlook

This compound, a pioneering development in the field of chromatography, has stood the test of time. Its simplicity, robustness, and cost-effectiveness continue to make it a valuable tool in both research and industrial settings. While newer chromatographic media with higher capacities and resolutions have been developed, the fundamental principles and applications established with this compound remain highly relevant. As the demand for purified biomolecules for therapeutic and diagnostic purposes continues to grow, the legacy of this compound will undoubtedly endure, serving as a foundational technique for generations of scientists and researchers to come.

References

DEAE-Cellulose: A Technical Guide to Weak Anion Exchange Chromatography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diethylaminoethyl (DEAE)-cellulose, a widely utilized weak anion exchanger in chromatography. The document details the core principles of its function, experimental protocols, and key performance characteristics to aid in the purification of biomolecules such as proteins and nucleic acids.

Core Principles of DEAE-Cellulose Anion Exchange

This compound is a positively charged resin used for the separation and purification of proteins and nucleic acids through ion-exchange chromatography.[1][2] The stationary phase consists of a cellulose matrix that has been derivatized with diethylaminoethyl (DEAE) functional groups.[3][4] These tertiary amine groups are weakly basic and carry a positive charge at a pH below their pKa, allowing them to reversibly bind negatively charged molecules (anions).[4]

The mechanism of separation relies on the electrostatic interactions between the positively charged DEAE groups on the resin and the net negative charges on biomolecules like proteins or nucleic acids. A molecule's net charge is dependent on the pH of the surrounding buffer. For a protein to bind to the this compound column, the pH of the buffer must be above the protein's isoelectric point (pI), the point at which it has no net charge. This ensures the protein carries a net negative charge and can bind to the positively charged resin.

This compound is classified as a "weak" anion exchanger because its positive charge is dependent on the pH of the buffer. The tertiary amine functional group is only partially ionized over most pH values. For the resin to be effectively protonated and positively charged, the chromatography should be conducted at a pH at least 2 units below the pKa of the amine group, which is approximately 10. This typically restricts the effective operating pH range to between 5 and 9.

Elution of the bound molecules is achieved by disrupting the electrostatic interactions. This can be accomplished in two primary ways:

-

Increasing Ionic Strength: By applying a buffer with a high concentration of salt (e.g., NaCl), the salt anions (Cl⁻) compete with the negatively charged biomolecules for the binding sites on the this compound resin. This competition leads to the displacement and elution of the target molecules.

-

Decreasing pH: Lowering the pH of the buffer causes the acidic groups (e.g., carboxyl groups) on the bound proteins to become protonated. This reduces the overall net negative charge of the protein, weakening its interaction with the resin and causing it to elute.

Quantitative Data and Performance Characteristics

The physical and performance characteristics of this compound can vary between manufacturers. The following tables summarize typical quantitative data for commercially available this compound resins, such as DE52.

Table 1: Physical and Chemical Properties of this compound (DE52)

| Property | Value | Reference |

| Appearance | White microgranular fibrous solid | |

| Functional Group | Diethylaminoethyl (DEAE) | |

| Type of Exchanger | Weak Anion Exchanger | |

| Granule Size | 25 - 60 µm | |

| Ionic Capacity | 0.9 - 1.4 mmol/g (dry) | |

| pKa | ~11.5 | |

| Water Content | 65% - 75% |

Table 2: Performance and Operational Parameters

| Parameter | Value | Reference |

| Protein Loading Capacity (BSA, pH 8.5) | 550 - 900 mg/g (dry) | |

| Recommended Operating pH Range | 2 - 9 | |

| Max Flow Rate | 50 ml/min | |

| Column Volume | 6.5 ml/g |

Experimental Protocols

The following sections provide detailed methodologies for using this compound in column chromatography, from resin preparation to regeneration.

Resin Preparation and Activation (for Dry Resin)

For dry this compound resins, a swelling and activation procedure is necessary before use. This process should ideally be conducted in a Buchner funnel to avoid channeling that can occur in a column.

-

Swelling: Suspend the dry resin in approximately 5 volumes of distilled water. Allow it to settle for 30-45 minutes.

-

Volume Determination: Measure the settled volume of the resin. This volume is referred to as the Column Volume (CV) and will be used to measure the required volumes for subsequent washing steps.

-

Alkaline Wash: Filter the suspension. Resuspend the resin in 2 CV of a solution containing 0.1 M NaOH and 0.5 M NaCl. Stir for 10 minutes.

-

Rinsing: Pour the slurry into a Buchner funnel and allow the buffer to drain slowly. Continue washing with an additional 2 CV of the NaOH/NaCl solution.

-

Acid Wash: Repeat the washing procedure using 2 CV of a solution containing 0.1 M HCl and 0.5 M NaCl.

-

Neutralization: Wash the resin with 5-10 CV of distilled or deionized water until the pH of the effluent is 5.0 or greater.

-

Equilibration: To prepare the resin for use, filter it and then wash it with 5 CV of water. Resuspend the resin in 2 CV of a 10X concentrated starting buffer and filter again. Finally, resuspend the resin in 5 CV of the 1X starting buffer. Check the pH of the filtrate to ensure it is within 0.15 pH units of the 1X buffer. If not, repeat the wash with the 1X buffer.

Column Packing

-

Slurry Preparation: Prepare a slurry of the equilibrated this compound resin with the starting buffer.

-

Pouring the Column: Pour the slurry into the chromatography column in a single, continuous motion to minimize the introduction of air bubbles and ensure a homogenous bed.

-

Packing: Allow the resin to settle by gravity. Pumping may cause channeling.

-

Equilibration: Once the column is packed, wash it with 2-3 column volumes of the starting buffer until the pH and conductivity of the effluent are the same as the starting buffer. This ensures the column is fully equilibrated and ready for sample application.

Sample Application and Elution

-

Sample Preparation: The sample should be prepared in the same low-ionic-strength starting buffer used to equilibrate the column. If the sample has high salt content (e.g., from a previous ammonium (B1175870) sulfate (B86663) precipitation step), it must be removed via dialysis or buffer exchange to ensure the proteins can bind to the resin.

-

Loading: Apply the prepared sample to the top of the equilibrated column.

-

Washing: After the sample has entered the resin bed, wash the column with several column volumes of the starting buffer. This removes any unbound molecules that do not have the appropriate charge to interact with the resin.

-

Elution: Elute the bound proteins by applying an elution buffer. This is typically done using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or a decreasing pH gradient. Fractions are collected throughout the elution process for later analysis.

Resin Regeneration and Storage

After each use, the column must be regenerated to remove any remaining bound molecules before it can be reused.

-

High Salt Wash: Wash the column with a high ionic strength buffer, such as 1-2 M NaCl, to strip all ionically bound substances from the resin.

-

Cleaning (Optional): If substances like denatured proteins or lipids are not removed by the high salt wash, a cleaning-in-place (CIP) procedure may be necessary. This can involve washing with 1 M NaOH.

-

Re-equilibration: Wash the column thoroughly with the starting buffer until the pH and conductivity return to their initial values.

-

Storage: For long-term storage, the resin should be washed with 20% ethanol (B145695) to prevent microbial growth and stored at 4°C to 30°C.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the core concepts and processes involved in this compound chromatography.

Caption: Chemical principle of this compound interaction.

Caption: Standard workflow for this compound chromatography.

References

The Role of DEAE-Cellulose in Modern Biochemical Applications: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of biochemical purification, Diethylaminoethyl (DEAE)-cellulose stands as a cornerstone of anion-exchange chromatography. Its versatility, scalability, and cost-effectiveness have cemented its role in both academic research and industrial-scale bioprocessing. This guide provides a comprehensive technical overview of the core applications of DEAE-cellulose, with a focus on protein and nucleic acid purification. It delves into the fundamental principles governing its use, detailed experimental protocols, and its critical role in the development of therapeutic drugs and vaccines. Quantitative data from various purification schemes are presented in structured tables for clear comparison, and key experimental workflows are visualized to facilitate understanding and implementation.

Introduction to this compound: A Workhorse of Anion-Exchange Chromatography

This compound is a positively charged resin that serves as a weak anion exchanger.[1][2] The matrix consists of cellulose beads derivatized with diethylaminoethyl (DEAE) functional groups.[1] These groups are protonated and carry a positive charge over a specific pH range, enabling them to reversibly bind negatively charged biomolecules such as proteins and nucleic acids.[2]

The interaction between this compound and the target molecule is primarily electrostatic.[3] The strength of this binding is influenced by several factors, including the pH and ionic strength of the buffer. Elution of the bound molecules is typically achieved by increasing the salt concentration of the buffer or by altering its pH to change the net charge of the protein or the resin.

This compound is favored for its high binding capacity for a variety of biomolecules and its compatibility with a wide range of buffer systems. It is available in various forms, including preswollen resins like DE52, which simplifies column preparation.

Core Applications in Biochemistry

The primary application of this compound lies in the purification and separation of biomolecules based on their charge characteristics.

Protein and Enzyme Purification

This compound chromatography is extensively used for the purification of a vast array of proteins and enzymes from complex mixtures like cell lysates or culture supernatants. Negatively charged proteins bind to the positively charged DEAE groups, while neutral or positively charged proteins pass through the column. A carefully designed salt gradient or pH shift can then be used to selectively elute the bound proteins. This technique is invaluable for isolating specific protein fractions and removing contaminants.

Nucleic Acid Purification

The strong negative charge of the phosphate (B84403) backbone makes nucleic acids ideal candidates for purification using this compound. This method is effective for separating DNA and RNA from proteins, enzymes, and salts. A significant application is the purification of plasmid DNA from bacterial lysates, a critical step in molecular cloning and the production of DNA-based therapeutics.

Monoclonal Antibody (mAb) Purification

In the downstream processing of monoclonal antibodies, this compound chromatography is often employed as a polishing step. While Protein A affinity chromatography is the primary capture step, anion-exchange chromatography with resins like this compound is effective at removing process-related impurities such as host cell proteins (HCPs), DNA, and endotoxins. It is frequently operated in a flow-through mode where the mAb, which is often positively charged at the operating pH, does not bind to the resin, while the negatively charged contaminants are adsorbed.

Vaccine and Virus Purification

The production of vaccines and viral vectors for gene therapy often involves this compound chromatography. This technique can be used to purify viral particles from host cell components. For instance, DEAE-Dextran, a derivative, has applications in vaccine production.

Quantitative Data in this compound Chromatography

The efficiency of a purification step is typically assessed by the yield and the purification fold of the target molecule. The binding capacity of the resin is another critical parameter for process design.

Table 1: Binding Capacity of this compound for Various Biomolecules

| Biomolecule | Resin Type | Binding Capacity | Reference |

| Bovine Serum Albumin (BSA) | DE52 (preswollen) | 550-900 mg/g (dry resin) | |

| Protein (general) | This compound | 450-600 mg/100g | |

| Plasmid DNA | Eshmuno® Q resin | ~2.5 mg/mL | |

| Plasmid DNA | Natrix® Q membrane | ~10 mg/mL | |

| Myoglobin | This compound | - |

Table 2: Examples of Protein and Enzyme Purification using this compound Chromatography

| Protein/Enzyme | Source | Purification Fold | Yield (%) | Reference |

| Myoglobin | Crude extract | 1.3 | 35.5 | |

| Storage Protein (Arylophorin) | H. armigera hemolymph | - | 24 | |

| Ginger Protease | Fresh ginger rhizome | - | - | |

| Antioxidant Protein (D2-S) | Fertilized eggs | - | - |

Experimental Protocols and Workflows

Detailed and optimized protocols are crucial for successful purification using this compound. Below are representative methodologies for key applications.

Preparation and Activation of this compound Resin (from dry powder)

For optimal performance, dry this compound resin requires proper swelling and activation.

Methodology:

-

Swelling: Suspend the dry this compound powder in distilled water and allow it to swell overnight.

-

Acid Treatment: Wash the swollen resin with 0.5M HCl.

-

Neutralization: Rinse the resin with distilled water until the pH is neutral.

-

Alkali Treatment (Activation): Treat the resin with 0.5M NaOH.

-

Final Wash: Wash the resin again with distilled water until the pH is neutral.

-

Equilibration: Finally, wash the activated resin with the starting buffer to be used for chromatography.

References

Navigating the Charged Landscape: A Technical Guide to Selecting DEAE-Cellulose and Other Ion Exchangers

For researchers, scientists, and drug development professionals, the purification of biomolecules is a cornerstone of discovery and innovation. Ion exchange chromatography (IEX) stands as a powerful and versatile technique for this purpose, separating molecules based on their net surface charge. At the heart of this technique lies the choice of the ion exchanger. This in-depth guide provides a technical core for selecting the appropriate ion exchanger, with a particular focus on the widely used DEAE-cellulose, and offers a comparative analysis with other common ion exchange resins.

This guide will delve into the fundamental principles of ion exchange chromatography, provide a detailed comparison of various ion exchangers, present experimental protocols for their use, and offer troubleshooting guidance for common challenges.

The Foundation: Understanding Ion Exchange Chromatography

Ion exchange chromatography separates molecules based on their reversible interaction with a charged stationary phase, or resin.[1][2] The choice between an anion exchanger (positively charged resin that binds negatively charged molecules) and a cation exchanger (negatively charged resin that binds positively charged molecules) depends on the isoelectric point (pI) of the target molecule and the pH of the buffer system.[3]

The process typically involves four key stages:

-

Equilibration: The column is prepared by washing it with a buffer that sets the initial pH and ionic strength, ensuring the resin is ready to bind the target molecules.[4]

-

Sample Application and Wash: The sample, in a compatible buffer, is loaded onto the column. Target molecules with the opposite charge to the resin bind, while unbound molecules are washed away.[4]

-